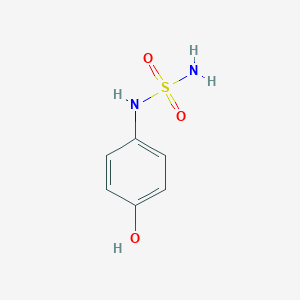
N-(4-hydroxyphenyl)sulfamide
説明
Synthesis Analysis
The synthesis of N-(4-hydroxyphenyl)sulfamide and related compounds involves multiple steps, including the reaction of sulfanilic amide with other chemical agents. For instance, one study discussed the synthesis of a related compound, N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide, from sulfanilic amide, characterized by ~1H NMR, IR, and MS techniques (Zhang Xiao-yong, 2005). Another synthesis approach involves the reactions of free amines with benzyl alcohol and chlorosulfonyl isocyanate (CSI), followed by hydrogenolysis, to produce a series of novel sulfamides (Akın Akıncıoğlu et al., 2013).
Molecular Structure Analysis
The molecular structure of N-(4-hydroxyphenyl)sulfamide compounds has been elucidated using various analytical techniques such as X-ray crystallography. The structure involves coordination to active site zinc ions and participation in an extended network of hydrogen bonds, as seen in the adduct of N-hydroxysulfamide with carbonic anhydrase isozyme II (C. Temperini et al., 2007).
Chemical Reactions and Properties
Sulfamide compounds undergo various chemical reactions, including hydroxylation, N-demethylation, O-methylation, and conjugation. For example, the metabolic fate of N,N-dimethyl-N'-(p-phenoxyphenyl)sulfamide in rats, dogs, and humans involves extensive metabolism, highlighting the complex nature of its chemical reactions (F. Sun & J. Stafford, 1974).
Physical Properties Analysis
The physical properties of N-(4-hydroxyphenyl)sulfamide derivatives, such as solubility, thermal stability, and membrane swelling, are influenced by their molecular structure. For instance, sulfonated copolyimides derived from N-(4-hydroxyphenyl)sulfamide analogs demonstrated high thermal and hydrolytic stability, alongside high proton conductivity, making them suitable for applications in microbial fuel cells (Anaparthi Ganesh Kumar et al., 2018).
科学的研究の応用
1. Antimicrobial and Antifungal Properties
N-(4-hydroxyphenyl)sulfamide derivatives have been recognized for their significant biological activities, including antimicrobial and antifungal properties. For instance, novel pyrrolin-2-ones containing pharmacophoric sulfamide groups have been associated with these activities, highlighting the compound's relevance in developing antimicrobial agents (Akbari et al., 2022).
2. Carbonic Anhydrase Inhibition
These compounds have been studied for their potential as inhibitors of carbonic anhydrase isozymes, which are significant in various physiological functions. Research shows that N-hydroxysulfamides, a related class, effectively inhibit both cytosolic and tumor-associated carbonic anhydrase isozymes, indicating the potential of N-(4-hydroxyphenyl)sulfamide in similar applications (Winum et al., 2005).
3. Biodegradation and Environmental Impact
Investigations into the biodegradation of sulfonamide antibiotics, which share structural similarities with N-(4-hydroxyphenyl)sulfamide, reveal an unusual pathway involving hydroxylation and fragmentation. This research is crucial for understanding the environmental impact and degradation mechanisms of similar compounds (Ricken et al., 2013).
4. Binding with Bovine Serum Albumin
Studies on p-hydroxycinnamic acid derivatives, structurally related to N-(4-hydroxyphenyl)sulfamide, have explored their binding interactions with bovine serum albumin. This research provides insights into the binding behavior of similar sulfamide derivatives, which is valuable in drug design and pharmacodynamics (Meng et al., 2012).
5. Enzyme Inhibition for Therapeutic Applications
Sulfamides, including N-(4-hydroxyphenyl)sulfamide, have been identified as potential enzyme inhibitors with therapeutic applications. They have been explored for inhibiting a variety of enzymes, such as carbonic anhydrases and different proteases, indicating their broad potential in medicinal chemistry (Winum et al., 2006).
特性
IUPAC Name |
1-hydroxy-4-(sulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-12(10,11)8-5-1-3-6(9)4-2-5/h1-4,8-9H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBILEYAOOGDFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)sulfamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



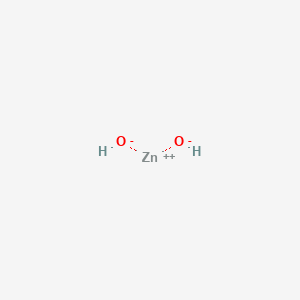
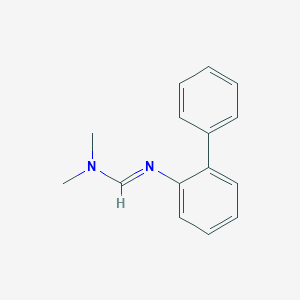
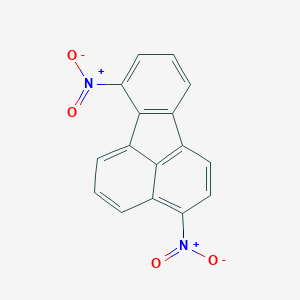
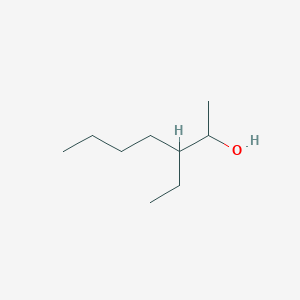
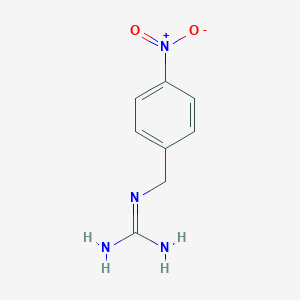

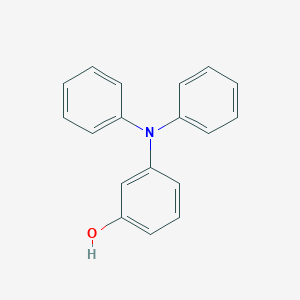
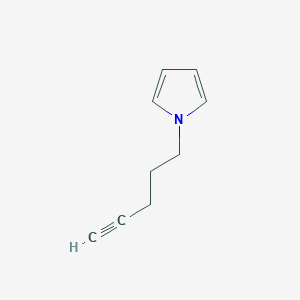
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
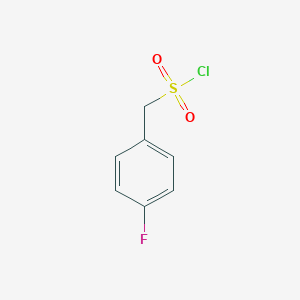
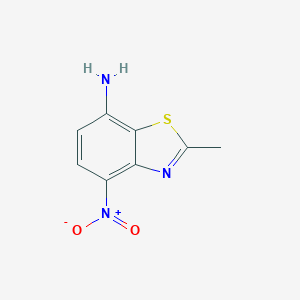
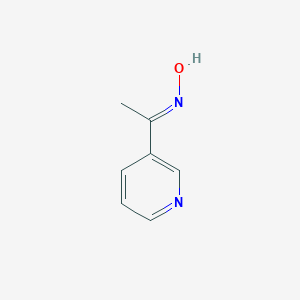
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)